

Unraveling the Off-Target Profile of Dhodh-IN-26: A Technical Overview

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Compound of Interest

Compound Name: Dhodh-IN-26

Cat. No.: B12381483

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Despite extensive investigation, publicly available scientific literature and databases do not currently provide specific details regarding the cellular targets of the dihydroorotate dehydrogenase (DHODH) inhibitor, **Dhodh-IN-26**, beyond its primary target, DHODH. While information on its on-target activity is available, a comprehensive off-target profile, including quantitative binding data and detailed experimental protocols for its determination, remains to be elucidated.

Dhodh-IN-26, also identified as compound B2, is recognized as a mitochondrial DHODH inhibitor with demonstrated anticancer properties.^[1] Its mechanism of action is linked to the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and the triggering of ferroptosis, a form of programmed cell death.^[1]

On-Target Activity of Dhodh-IN-26

Dhodh-IN-26 has shown efficacy in inhibiting the growth of a range of cancer cell lines and in preclinical tumor models.

Cell Line	Activity	Concentration/Dose	Duration
4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375	Growth Inhibition	0.01 to 100 μ M	72 hours
B16F10, A375	Suppression of Colony Formation	50 and 100 nM	-
B16F10, A375	Reduction of PD-L1 Protein Expression	-	48 hours
B16F10 Xenograft (C57BL/6 mice)	Tumor Growth Inhibition	50 mg/kg (intraperitoneal injection)	14 consecutive days

Table 1: Summary of the reported in vitro and in vivo activities of **Dhodh-IN-26**.[\[1\]](#)

The Quest for Off-Targets: A Methodological Perspective

Identifying the off-target interactions of a drug candidate is a critical step in drug development to understand its full pharmacological profile and potential for adverse effects. While specific data for **Dhodh-IN-26** is unavailable, several established experimental approaches are commonly employed to determine the off-target profiles of small molecule inhibitors.

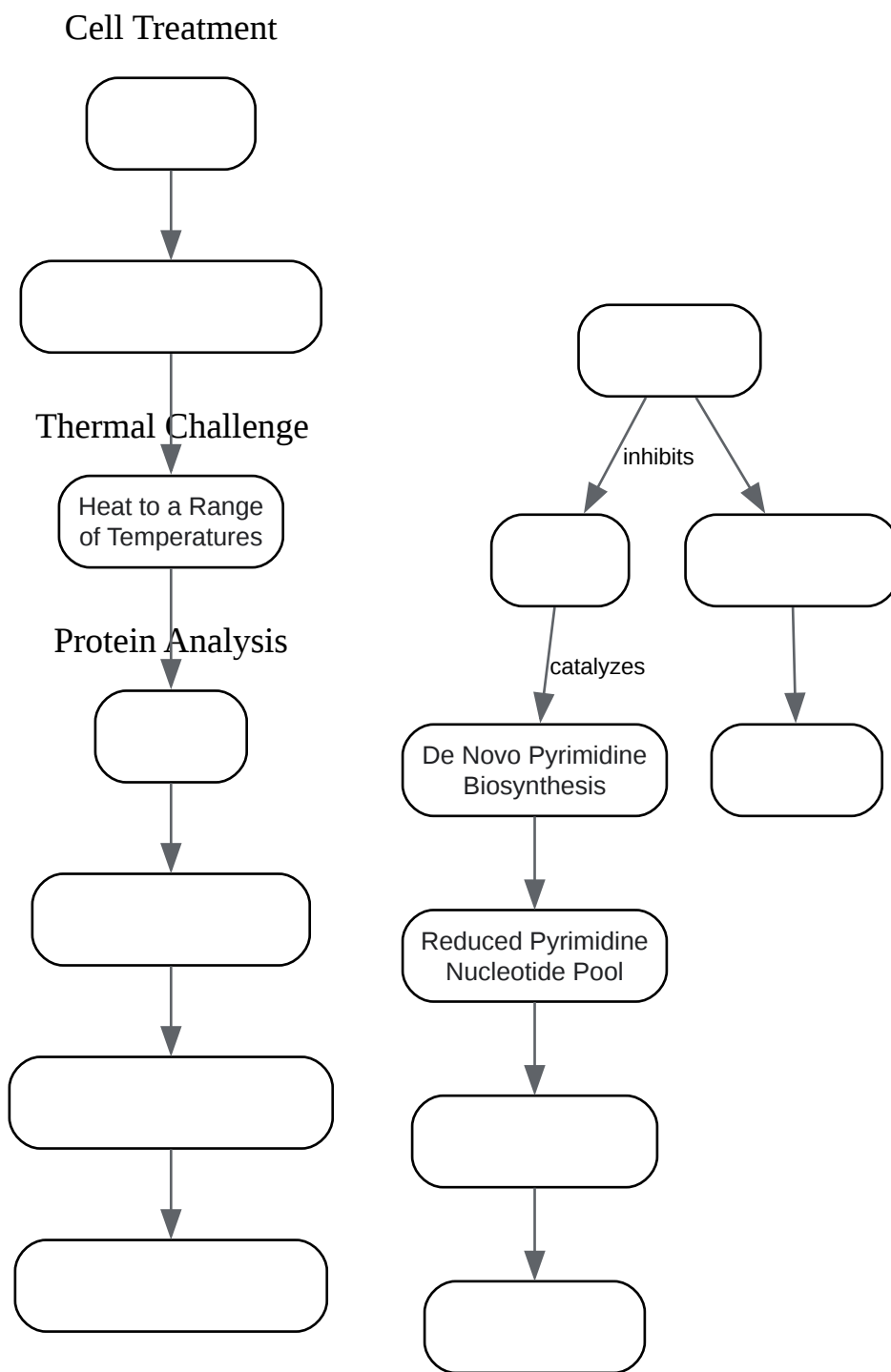
Experimental Protocols for Off-Target Identification

1. Kinome Profiling: This technique assesses the selectivity of an inhibitor against a broad panel of protein kinases. It is a crucial screen as kinases are frequent off-targets for many drugs. The general workflow is as follows:

Fig. 1: A generalized workflow for kinome profiling to identify off-target kinase interactions.

2. Proteomic Profiling: Techniques such as chemical proteomics and cellular thermal shift assays (CETSA) can provide a broader, unbiased view of a compound's interactions within the cellular proteome.

- **Chemical Proteomics:** This often involves immobilizing the inhibitor on a solid support to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
- **Cellular Thermal Shift Assay (CETSA):** This method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by techniques like western blotting or mass spectrometry.



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References

- 1. DHODH-IN-26_TargetMol [targetmol.com]
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